molecular formula C21H18BrN3O4S2 B2417567 N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide CAS No. 315236-01-2

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide

Cat. No.: B2417567
CAS No.: 315236-01-2
M. Wt: 520.42
InChI Key: NMILPNRBIKDVHY-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H18BrN3O4S2 and its molecular weight is 520.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide and related compounds have shown promise in antitumor applications. A study by Horishny and Matiychuk (2021) found that similar compounds exhibited moderate antitumor activity against various human cancer cell lines, particularly sensitive to the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021). Another study by the same authors in 2020 also reported moderate antitumor activity of related compounds against malignant tumor cells, noting the UO31 renal cancer cell line's sensitivity (Horishny & Matiychuk, 2020).

Antimicrobial Activity

Compounds similar to this compound have also been studied for their potential antimicrobial applications. Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds that demonstrated in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal strains (Baviskar, Khadabadi, & Deore, 2013). Another study by Deep et al. (2014) prepared novel 4-thiazolidinone derivatives that exhibited significant biological activity against both Gram-negative and Gram-positive bacterial strains, as well as fungal strains (Deep et al., 2014).

Green Chemistry Applications

In the context of green chemistry, Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the compound of interest, by reacting benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, aligning with green chemistry principles and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).

Properties

IUPAC Name

N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4S2/c22-14-6-3-5-13(11-14)12-17-20(29)25(21(30)31-17)10-4-9-18(27)23-24-19(28)15-7-1-2-8-16(15)26/h1-3,5-8,11-12,26H,4,9-10H2,(H,23,27)(H,24,28)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMILPNRBIKDVHY-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.